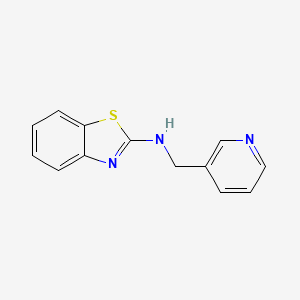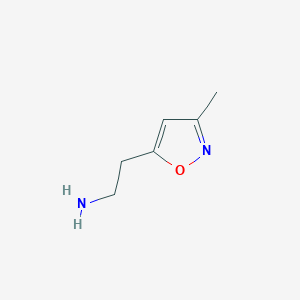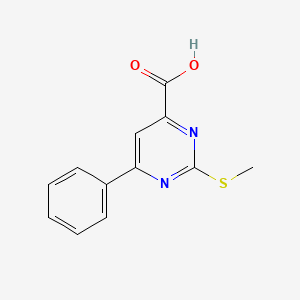![molecular formula C18H26N2O2 B1452970 tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-65-3](/img/structure/B1452970.png)
tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
This compound is a derivative of tert-butyl and dihydroisoquinoline . It’s a complex organic compound that falls under the category of spiro compounds, which are bicyclic compounds with two rings sharing a single atom .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro configuration involving an isoquinoline and a piperidine ring . An X-ray crystallographic analysis could provide more detailed information about its structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. Hydrolysis reactions have been observed in similar compounds . More specific reactions would depend on the exact structure and substituents of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl alcohol, are colorless solids that are miscible with water, ethanol, and diethyl ether . The compound’s properties such as melting point, boiling point, and solubility would need to be determined experimentally .Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé est utilisé comme brique élémentaire pour la synthèse de molécules complexes. Il est particulièrement précieux dans la création de banques de petites molécules lors des processus de découverte de médicaments. Sa structure spirocyclique rigide est souvent exploitée pour imiter des boucles peptidiques contraintes, qui sont cruciales dans l'interaction avec les cibles biologiques .
Synthèse organique
En tant qu'intermédiaire de synthèse, tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-1’-carboxylate est utilisé en synthèse organique pour introduire des motifs spirocycliques dans des composés organiques plus complexes. Sa réactivité permet diverses transformations de groupes fonctionnels et des réactions de couplage croisé, qui sont essentielles dans la construction de diverses molécules organiques .
Pharmacologie
En pharmacologie, les dérivés de ce composé sont explorés pour leurs activités biologiques potentielles. Le squelette spirocyclique peut influencer les propriétés pharmacocinétiques et pharmacodynamiques de ces dérivés, ce qui en fait des candidats pour une évaluation plus approfondie en tant qu'agents thérapeutiques .
Biochimie
Les biochimistes étudient l'interaction des dérivés de ce composé avec les enzymes et les protéines. En modifiant le groupe tert-butyle ou les parties isoquinoléine et pipéridine, les chercheurs peuvent étudier les relations structure-activité qui régissent les interactions biologiques .
Génie chimique
En génie chimique, ce composé est utilisé dans le développement de procédés pour la synthèse de produits chimiques fins. Sa stabilité dans diverses conditions en fait un candidat idéal pour le développement de voies de synthèse évolutives pour la production industrielle .
Neuropharmacologie
Les dérivés de ce composé sont étudiés pour leurs propriétés neuropharmacologiques. La structure spirocyclique de la pipéridine est intéressante pour le développement de nouveaux médicaments du système nerveux central (SNC), avec des applications potentielles dans le traitement des maladies neurodégénératives .
Biologie moléculaire
En biologie moléculaire, le composé est utilisé comme une sonde pour étudier les interactions moléculaires. Sa capacité à être marquée avec des groupes fluorescents en fait un outil utile pour l'imagerie et le suivi dans les environnements cellulaires .
Nanotechnologie
Les dérivés du composé sont étudiés pour leur utilisation en nanotechnologie, en particulier dans la conception de machines moléculaires et de capteurs. La forme tridimensionnelle unique du noyau spirocyclique peut être exploitée pour créer de nouvelles nanostructures .
Mécanisme D'action
The mechanism of action of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is not yet fully understood. However, it is believed that this compound is able to interact with a variety of molecules in the body, including proteins, enzymes, and receptors. It is believed that this compound is able to bind to these molecules and modulate their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In vitro studies have found that this compound is able to inhibit the release of inflammatory mediators, such as prostaglandin E2 and interleukin-1β, from macrophages. Additionally, this compound has been found to possess antioxidant activity, as it has been found to scavenge reactive oxygen species and reduce oxidative stress. This compound has also been found to possess anti-cancer activity, as it has been found to inhibit the growth of a variety of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate in laboratory experiments has a number of advantages and limitations. One advantage of using this compound in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound in laboratory experiments is that it can be difficult to accurately measure its concentration in solution.
Orientations Futures
There are a number of potential future directions for the study of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate. One potential direction is to further study the mechanism of action of this compound in order to better understand its effects on the body. Additionally, further studies could be conducted in order to better understand the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and other diseases. Additionally, further studies could be conducted in order to better understand the potential applications of this compound in drug delivery. Finally, further studies could be conducted in order to better understand the potential toxicological effects of this compound and to develop methods to reduce its toxicity.
Propriétés
IUPAC Name |
tert-butyl spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)15-7-5-4-6-14(15)8-11-19-18/h4-7,19H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPIPNEOCUYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130065 | |
| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160247-65-3 | |
| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)

![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)

![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)


![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)